REACTION_CXSMILES
|
C([O:4][C:5]1[C:6]([CH3:17])=[C:7]([CH3:16])[C:8]2[O:12][CH:11]([CH3:13])[S:10][C:9]=2[C:14]=1[CH3:15])(=O)C.C[O-].[Na+].O.C(O)(=O)C>CO>[OH:4][C:5]1[C:6]([CH3:17])=[C:7]([CH3:16])[C:8]2[O:12][CH:11]([CH3:13])[S:10][C:9]=2[C:14]=1[CH3:15] |f:1.2|
|
Name
|
5-acetoxy-2,4,6,7-tetramethyl-1,3-benzoxathiole
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C(=C(C2=C(SC(O2)C)C1C)C)C
|
Name
|
sodium methoxide
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
The separated product was extracted with benzene
|
Type
|
WASH
|
Details
|
the extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off
|
Type
|
CUSTOM
|
Details
|
The crude product thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
From the fraction eluted with a 1:1 by volume mixture of hexane
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=C(C2=C(SC(O2)C)C1C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |